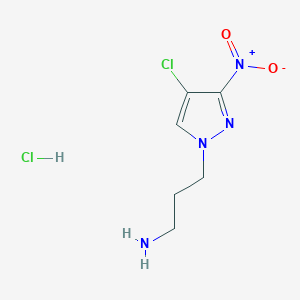
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multiple steps, including cyclocondensation, substitution, and nucleophilic aromatic substitution reactions. For example, the synthesis of 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and its energetic salts demonstrated a comprehensive approach involving nitration, cyclocondensation, and characterization through NMR, IR spectroscopy, and X-ray diffraction, highlighting the importance of precise control over reaction conditions and the selection of reactants to achieve desired products with high purity and yield (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and computational methods. For instance, studies on various pyrazole compounds have provided insight into their crystalline structures, showcasing the diverse arrangements and bonding patterns that can occur, as well as the role of hydrogen bonding in stabilizing these structures (Titi et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives participate in a wide range of chemical reactions, including cycloadditions, electrophilic substitutions, and ring-closure reactions. These reactions are pivotal for the functionalization and diversification of pyrazole-based compounds. For example, the copper-catalyzed cascade reactions involving nitro-substituted 1,3-enynes with amines to synthesize tetrasubstituted pyrroles/pyrazoles illustrate the compound's reactivity and potential for creating structurally diverse molecules (Bharathiraja et al., 2015).
Applications De Recherche Scientifique
Structural Diversity and Chemical Synthesis : Research demonstrates the potential of similar compounds in generating a structurally diverse library of compounds through various chemical reactions, such as alkylation and ring closure. These processes can produce a range of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, and benzodiazepine (Roman, 2013).
Biological Activity and Pharmacophore Sites Identification : Studies have shown that derivatives of pyrazole, which are structurally related to the compound , exhibit significant antitumor, antifungal, and antibacterial activities. This suggests potential applications in developing new pharmaceutical agents (Titi et al., 2020).
Green Synthesis and Enzyme Inhibition : Compounds similar to "3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride" have been synthesized using environmentally friendly methods and shown to inhibit enzymes like yeast α-glucosidase, which is important for applications in diabetes research (Chaudhry et al., 2017).
Ligand Synthesis for Coordination Chemistry : The compound and its derivatives are used in the synthesis of flexible ligands for coordination chemistry, which is crucial for developing various catalysts and materials (Potapov et al., 2007).
Energetic Material Development : Similar compounds have been synthesized and evaluated for their potential as heat-resistant energetic materials, demonstrating excellent thermal stabilities and high detonation pressures and velocities (Li et al., 2016).
Amination Studies for Energetic Properties : Research into the amination of nitroazoles, which are structurally related to the compound, shows that different amino substituents can significantly influence the structural and energetic properties of materials, which is relevant for the design of new energetic materials (Zhao et al., 2014).
Mécanisme D'action
The mechanism of action for “3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride” is not explicitly mentioned in the literature. Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Propriétés
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O2.ClH/c7-5-4-10(3-1-2-8)9-6(5)11(12)13;/h4H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPRCMDEPAYOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCN)[N+](=O)[O-])Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
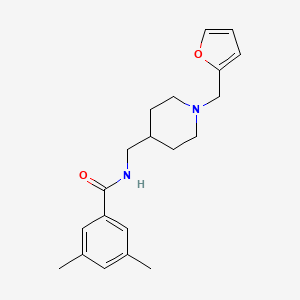
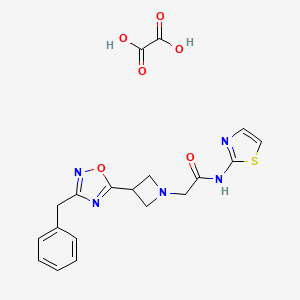
![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)
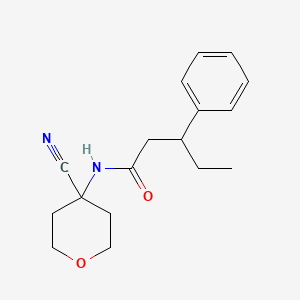
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)
![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)
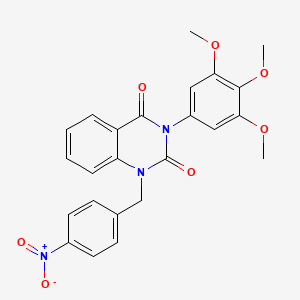
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)